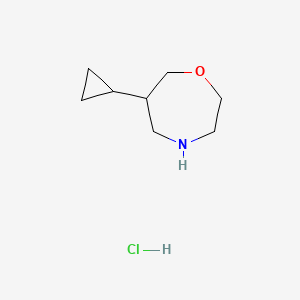
(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid, also known as etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation caused by conditions such as osteoarthritis and rheumatoid arthritis.
Wissenschaftliche Forschungsanwendungen
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Etodolac has also been investigated for its potential use in the treatment of various types of cancer, including breast cancer and lung cancer. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid has been studied for its effects on bone metabolism and its potential use in the treatment of osteoporosis.
Wirkmechanismus
Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Specifically, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid selectively inhibits COX-2, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid reduces inflammation and pain without affecting the production of prostaglandins involved in normal physiological processes.
Biochemical and Physiological Effects
Etodolac has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid has been shown to have antioxidant activity and to inhibit the growth of cancer cells. Etodolac has also been shown to have effects on bone metabolism, including increasing bone density and reducing bone resorption.
Vorteile Und Einschränkungen Für Laborexperimente
Etodolac has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid has a well-established mechanism of action and has been extensively studied, making it a reliable tool for investigating the role of COX-2 in various physiological processes. However, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid also has limitations. It has been shown to have side effects, including gastrointestinal problems and liver toxicity, which can limit its use in certain experiments. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid's selectivity for COX-2 may limit its usefulness in experiments where the effects of other COX enzymes are of interest.
Zukünftige Richtungen
There are several future directions for research involving (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid. One area of interest is the potential use of (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid in the treatment of cancer. Further studies are needed to determine the optimal dosing and treatment regimens for (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid in cancer patients. Additionally, research is needed to further investigate the effects of (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid on bone metabolism and its potential use in the treatment of osteoporosis. Finally, there is a need for continued research into the potential side effects of (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid and ways to mitigate these effects.
Synthesemethoden
Etodolac can be synthesized through a process called Friedel-Crafts acylation. This involves the reaction between 3-ethoxybenzoyl chloride and 2-methylpropanoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then purified through recrystallization to obtain pure (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid.
Eigenschaften
IUPAC Name |
(2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-11-6-4-5-10(8-11)7-9(2)12(13)14/h4-6,8-9H,3,7H2,1-2H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHHNVSYSLFAJR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C[C@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2643101.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2643102.png)

![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2643106.png)



![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2643112.png)

![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B2643114.png)
![(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643118.png)

![N-Methyl-N-[2-oxo-2-[(1-propan-2-ylpyrazol-4-yl)amino]ethyl]prop-2-enamide](/img/structure/B2643123.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2643124.png)